(S)-2-(Pyridin-2-yl)propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(2S)-2-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H9NO2/c1-6(8(10)11)7-4-2-3-5-9-7/h2-6H,1H3,(H,10,11)/t6-/m0/s1 |
InChI Key |
FAHOLXKLEQTYTL-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)C(=O)O |
Canonical SMILES |
CC(C1=CC=CC=N1)C(=O)O |
Origin of Product |
United States |
Enantioselective Synthetic Methodologies for S 2 Pyridin 2 Yl Propanoic Acid
Asymmetric Catalytic Synthesis Strategies
Asymmetric catalysis offers a powerful and efficient means to access enantiomerically enriched compounds from prochiral precursors. These methods utilize chiral catalysts to create a chiral environment that directs the formation of one enantiomer over the other.
Metal-Catalyzed Asymmetric Hydrogenation of Precursors
The asymmetric hydrogenation of prochiral α,β-unsaturated carboxylic acids or their derivatives stands as a highly effective method for the synthesis of chiral carboxylic acids. This approach typically involves the use of transition metal complexes with chiral phosphine (B1218219) ligands. Ruthenium and rhodium-based catalysts have been extensively studied for the hydrogenation of various olefinic substrates. nih.govnih.gov
For the synthesis of (S)-2-(Pyridin-2-yl)propanoic acid, the precursor 2-(pyridin-2-yl)acrylic acid can be hydrogenated using a chiral catalyst. While specific data for the direct hydrogenation of this exact substrate is not extensively detailed in the reviewed literature, analogous hydrogenations of 2-pyridyl-substituted alkenes provide significant insights into the potential catalysts and expected outcomes. For instance, Ru-DTBM-segphos has been shown to be a highly efficient catalyst for the asymmetric hydrogenation of a range of pyridine-pyrroline tri-substituted alkenes, achieving high conversions and enantiomeric excesses. nih.gov The reaction conditions, including hydrogen pressure and temperature, play a crucial role in the success of the transformation. nih.gov
Table 1: Representative Metal-Catalyzed Asymmetric Hydrogenation of Pyridyl-Substituted Alkenes
| Catalyst System | Substrate Type | Solvent | H2 Pressure | Temperature (°C) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Ru-DTBM-segphos | Pyridine-pyrroline tri-substituted alkene | Methanol | 25 psi | 50 | up to 96 | nih.gov |
| [Rh(COD)Binapine]BF4 | 2-Pyridine ketones | Not specified | Mild | Not specified | up to 99 | nih.gov |
| Rh-TangPhos | 3-Substituted pyridine (B92270) derivatives | Not specified | Not specified | Not specified | High | researchgate.net |
Note: This table presents data for analogous reactions, as specific data for the direct hydrogenation of 2-(pyridin-2-yl)acrylic acid to this compound was not available in the reviewed literature.
Chiral Auxiliary-Mediated Diastereoselective Routes
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is set, the auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis, including alkylation and aldol (B89426) reactions. wikipedia.orgsantiago-lab.com
In the context of synthesizing this compound, a chiral oxazolidinone can be acylated with a suitable propionyl group. The resulting chiral imide can then be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate with a 2-pyridyl electrophile, or a conjugate addition to a 2-(pyridin-2-yl)acrylate, would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. york.ac.ukresearchgate.net The stereochemical outcome is dictated by the conformation of the metal-enolate complex, which is influenced by the substituents on the oxazolidinone ring. acs.org Finally, the chiral auxiliary can be cleaved under mild conditions to afford the desired this compound. santiago-lab.com
Table 2: Diastereoselective Reactions Using Chiral Auxiliaries
| Chiral Auxiliary | Reaction Type | Electrophile/Substrate | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Evans Oxazolidinone | Alkylation | Alkyl halides | Generally high | york.ac.uk |
| Evans Oxazolidinone | Aldol Reaction | Aldehydes | >98:2 | researchgate.netacs.org |
| N-Acyloxazolidinone | Conjugate Reduction/Protonation | α,β-Unsaturated imide | High | nih.gov |
Note: This table provides general data for reactions using Evans auxiliaries, as specific data for the synthesis of this compound was not available in the reviewed literature.
Organocatalytic Approaches to Chiral Pyridyl Propanoic Acid Scaffolds
Organocatalysis utilizes small organic molecules as catalysts, offering a metal-free alternative for asymmetric synthesis. For the preparation of chiral propanoic acid derivatives, the asymmetric Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound is a common strategy.
The synthesis of this compound can be envisioned through the organocatalytic conjugate addition of a suitable carbon nucleophile, such as a malonate ester, to a 2-(pyridin-2-yl)acrylate derivative. Chiral amine-based catalysts, like those derived from cinchona alkaloids or proline, are often employed for such transformations. These catalysts activate the electrophile through the formation of a chiral iminium ion or by hydrogen bonding, thereby directing the stereochemical outcome of the nucleophilic attack. The use of a proline tetrazole catalyst has shown good to excellent enantioselectivities in the asymmetric addition of malonates to enones. Following the conjugate addition, the resulting product can be converted to the desired propanoic acid through subsequent chemical modifications.
Enantioselective Carbon-Carbon Bond Forming Reactions
The direct enantioselective formation of a carbon-carbon bond to create the chiral center is another powerful strategy. This can be achieved through various methods, including the alkylation of a prochiral enolate.
For the synthesis of this compound, one could consider the asymmetric alkylation of a propanoic acid enolate equivalent with a 2-pyridyl halide. The use of a chiral phase-transfer catalyst or a chiral ligand in conjunction with a metal enolate can control the stereoselectivity of this process. Alternatively, iridium-catalyzed asymmetric allylic alkylation of prochiral enolates has emerged as a robust method for C-C bond formation, although this would require further modification to yield the target propanoic acid. nih.gov
Biocatalytic and Chemoenzymatic Synthesis
Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations. This approach is often characterized by mild reaction conditions and high enantioselectivity.
Enzymatic Kinetic Resolution Techniques
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. This allows for the separation of the two enantiomers. Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic carboxylic acids and their esters due to their broad substrate tolerance and high enantioselectivity. almacgroup.com
The synthesis of this compound can be achieved through the enzymatic kinetic resolution of its racemic ester. In this process, a racemic mixture of methyl or ethyl 2-(pyridin-2-yl)propanoate is treated with a lipase (B570770), such as Candida antarctica lipase B (CALB), in an aqueous buffer or an organic solvent. nih.govsigmaaldrich.comnih.gov The lipase will selectively hydrolyze one enantiomer of the ester (e.g., the (R)-ester) to the corresponding carboxylic acid at a much faster rate, leaving the unreacted (S)-ester with high enantiomeric excess. mdpi.com The resulting mixture of the (S)-ester and the (R)-acid can then be separated. Subsequent hydrolysis of the enantioenriched (S)-ester yields the desired this compound. The efficiency of the resolution is often described by the enantiomeric ratio (E), with high E values indicating excellent selectivity. mdpi.com
Table 3: Lipase-Catalyzed Kinetic Resolution of Racemic Esters
| Lipase | Substrate Type | Reaction | Conversion (%) | ee (%) of Unreacted Ester | E-value | Reference |
|---|---|---|---|---|---|---|
| Pseudomonas fluorescens | Aryloxy-propan-2-yl acetate | Hydrolysis | 50 | >99 | >200 | mdpi.com |
| Thermomyces lanuginosus | Aryloxy-propan-2-yl acetate | Hydrolysis | 50 | >99 | >200 | mdpi.com |
| Candida antarctica Lipase B | Racemic amines | Acetylation | - | High | High | nih.gov |
| Pseudomonas cepacia | 3-Aryl alkanoic acid ethyl esters | Hydrolysis | 50 | 99 (ester), 98 (acid) | >200 | almacgroup.com |
Note: This table presents data for analogous lipase-catalyzed resolutions, as specific data for the direct resolution of 2-(pyridin-2-yl)propanoic acid esters was not available in the reviewed literature.
Asymmetric Biotransformations via Whole-Cell Catalysis
The use of whole-cell biocatalysts presents a green and efficient alternative to traditional chemical synthesis. These methods leverage the inherent stereoselectivity of enzymes within a living microorganism to produce a single enantiomer. For the synthesis of (S)-2-arylpropionic acids, a class of compounds to which this compound belongs, whole-cell systems of various microorganisms have been explored. These biocatalysts can perform asymmetric hydrolysis of corresponding esters or amides, or asymmetric oxidation of corresponding alcohols to yield the desired chiral acid.
However, specific research detailing the use of whole-cell catalysis for the direct production of this compound is not extensively reported in peer-reviewed literature. General studies on related compounds suggest that screening of various yeast and bacterial strains would be a critical first step to identify a suitable biocatalyst with high enantioselectivity and productivity.
Chemoenzymatic Cascade Processes
Chemoenzymatic cascades combine the selectivity of enzymes with the versatility of chemical reactions in a one-pot synthesis, offering a powerful strategy for producing enantiopure compounds. A hypothetical chemoenzymatic cascade for this compound could involve an initial chemical step to generate a prochiral substrate, followed by an enzymatic step that introduces chirality with high enantioselectivity.
Classical Resolution Methods for Enantiopure this compound
Classical resolution remains a cornerstone for obtaining enantiomerically pure compounds. These methods involve the separation of a racemic mixture into its individual enantiomers.
Diastereomeric Salt Formation and Fractional Crystallization
The formation of diastereomeric salts is a widely used and effective method for resolving racemic acids. This technique involves reacting the racemic 2-(Pyridin-2-yl)propanoic acid with a single enantiomer of a chiral base, such as (S)-(-)-α-phenylethylamine. This reaction produces a mixture of two diastereomeric salts, ((S)-acid•(S)-base) and ((R)-acid•(S)-base), which possess different physical properties, most notably solubility.
Through a process of fractional crystallization, the less soluble diastereomeric salt can be selectively precipitated from a suitable solvent. The choice of solvent is crucial and often requires empirical optimization. After separation, the desired enantiomer of the acid can be recovered by treating the diastereomeric salt with a strong acid to liberate the chiral resolving agent.
While the principles are straightforward, the successful resolution of 2-(Pyridin-2-yl)propanoic acid via this method would depend on identifying the optimal chiral resolving agent and crystallization conditions. Detailed experimental data, including yields and enantiomeric excess values for this specific resolution, are not extensively documented.
Chromatographic Resolution on Chiral Stationary Phases
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and thus, their separation.
For the resolution of 2-(Pyridin-2-yl)propanoic acid, various types of CSPs could be employed, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers. The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers.
Although general methods for the chiral separation of pyridine-containing carboxylic acids and other 2-arylpropionic acids have been reported, specific HPLC methods with detailed parameters (e.g., column type, mobile phase composition, flow rate, and retention times) for the quantitative separation of the enantiomers of 2-(Pyridin-2-yl)propanoic acid are not widely published. The development of such a method would be essential for both analytical quality control and for the preparative isolation of the (S)-enantiomer.
Advanced Applications of S 2 Pyridin 2 Yl Propanoic Acid in Organic Synthesis
Utilization as a Chiral Building Block in Complex Molecule Synthesis
Chiral building blocks are essential components in modern synthetic chemistry, enabling the efficient and stereocontrolled assembly of complex target molecules. The principle involves incorporating a pre-existing stereocenter from a readily available chiral molecule into a larger structure, thus guiding the stereochemical outcome of the synthesis.
Precursor in Stereoselective Total Synthesis of Natural Products and Bioactive Molecules
While the pyridine (B92270) motif is a common feature in many natural products and bioactive compounds, specific documented instances of (S)-2-(Pyridin-2-yl)propanoic acid serving as a direct precursor in the total synthesis of such molecules are not extensively detailed in a review of current literature. The general strategy, however, would involve utilizing its inherent chirality to establish a key stereocenter in the target molecule. For example, the carboxylic acid group could be reduced or transformed into other functional groups, while the pyridine ring could participate in cross-coupling reactions or act as a directing group, with the S-configured stereocenter preserved throughout the synthetic sequence.
Intermediate in the Synthesis of Advanced Pharmaceutical Intermediates
This compound and its derivatives are recognized as valuable intermediates in medicinal chemistry. The pyridine ring is a common pharmacophore, and the chiral propanoic acid side chain can be crucial for achieving specific interactions with biological targets like enzymes or receptors. Its structure is related to profen non-steroidal anti-inflammatory drugs (NSAIDs), although it is not itself an active pharmaceutical ingredient. The compound can be elaborated into more complex structures that are key fragments for larger drug molecules. For instance, derivatives of pyridylpropanoic acid have been investigated in the context of developing inhibitors for enzymes involved in inflammatory diseases and cancer.
Role in Asymmetric Catalysis and Ligand Design
Asymmetric catalysis relies heavily on the design of effective chiral ligands that can coordinate to a metal center and create a chiral environment, enabling the catalyst to favor the formation of one enantiomer of a product over the other. Chiral pyridine-derived ligands are among the most widely used in this field due to their strong coordination to transition metals.
Synthesis of Chiral Ligands Derived from this compound
The structure of this compound is an ideal starting point for the synthesis of various types of chiral ligands. The carboxylic acid functionality provides a convenient handle for modification, allowing it to be coupled with other chiral or achiral molecules to create bidentate or multidentate ligands. For example, the acid can be converted to an amide by reacting it with a chiral amine or amino alcohol, leading to the formation of P,N or N,N-type ligands. A general synthetic approach is outlined below.
| Step | Reaction | Reagents | Product Type |
| 1 | Activation | SOCl₂, Oxalyl chloride | Acyl Chloride |
| 2 | Coupling | Chiral Amine / Amino Alcohol | Chiral Amide / Ester |
| 3 | (Optional) Reduction | LiAlH₄, BH₃·SMe₂ | Chiral Amino Alcohol |
This modular approach allows for the creation of a library of ligands where the steric and electronic properties can be fine-tuned for specific catalytic applications. The development of new chiral bipyridine ligands, for instance, is of great importance in synthetic chemistry.
Application of this compound-Derived Ligands in Enantioselective Catalytic Reactions
Ligands derived from chiral pyridine scaffolds have demonstrated significant success in a wide array of enantioselective reactions. While specific performance data for ligands synthesized directly from this compound is not broadly reported, related structures are used effectively. These ligands are typically employed in combination with transition metals like palladium, rhodium, iridium, copper, and nickel.
Potential Catalytic Applications:
Asymmetric Hydrogenation: Used to produce chiral alcohols, amines, and carboxylic acids with high enantioselectivity.
Asymmetric Allylic Alkylation: A powerful method for forming carbon-carbon bonds.
Heck Reactions: For the stereoselective formation of carbon-carbon bonds.
C-H Borylation: Iridium-catalyzed reactions using specific N,B-bidentate ligands have shown high enantioselectivity.
The success of these reactions often depends on the rigid backbone and the specific chiral environment created by the ligand, which controls the substrate's approach to the metal center.
Design of Chiral Auxiliaries and Inducers Based on the this compound Scaffold
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed and can often be recovered for reuse. The this compound scaffold is a candidate for such applications.
To function as a chiral auxiliary, the compound would be coupled to a prochiral substrate, for example, via an amide or ester linkage. The pyridine ring and the stereocenter would then work in concert to block one face of the reactive site (e.g., an enolate), forcing an electrophile to attack from the less hindered face. This strategy is commonly used in reactions like stereoselective alkylations and aldol (B89426) reactions. While well-established auxiliaries like Evans oxazolidinones and pseudoephedrine are more common, the unique stereoelectronic properties of a pyridine-containing auxiliary could offer advantages in specific chemical transformations.
Development of Chiral Probes and Sensors
Chiral probes and sensors are sophisticated analytical tools designed for the enantioselective recognition of chiral molecules. The fundamental principle behind their operation lies in the formation of diastereomeric complexes between the chiral sensor and the enantiomers of the analyte, which results in a measurable difference in signal output. This compound possesses structural features that make it a promising candidate for the development of such sensors.
The pyridine nitrogen atom can act as a hydrogen bond acceptor or a metal coordination site, while the carboxylic acid group can serve as a hydrogen bond donor or can be converted into other functional groups like amides or esters. This dual functionality allows for multiple points of interaction with a target analyte. For a sensor to exhibit enantioselectivity, it must create a chiral environment that preferentially binds one enantiomer over the other.
The development of a chiral sensor based on this compound would typically involve its incorporation into a larger molecular framework. This framework often includes a signaling unit, such as a fluorophore or a chromophore. Upon binding of an analyte, the conformational changes in the chiral recognition part of the sensor would perturb the electronic environment of the signaling unit, leading to a change in fluorescence, color, or electrochemical properties.
Table 1: Potential Interactions for Chiral Recognition using this compound-based Sensors
| Interacting Group on Sensor | Potential Interaction Type | Complementary Group on Analyte |
| Pyridine Nitrogen | Hydrogen Bonding, Metal Coordination | Hydroxyl, Amine, Carboxylic Acid |
| Carboxylic Acid | Hydrogen Bonding, Ionic Interaction | Amine, Alcohol, Amino Acid |
| Chiral Center | Steric Hindrance, van der Waals Forces | Substituents on Analyte's Chiral Center |
While specific examples of chiral probes built from this compound are not extensively documented in readily available literature, the principles of supramolecular chemistry suggest its utility. For instance, its derivatives could be used for the enantioselective recognition of chiral amines, alcohols, or amino acids through a combination of hydrogen bonding and steric interactions.
Application in Stereoselective Functionalization and Derivatization Reactions
In stereoselective reactions, a chiral auxiliary or ligand is employed to control the stereochemical outcome of a transformation, leading to the preferential formation of one stereoisomer. This compound can theoretically be utilized in several ways to achieve this goal.
As a chiral auxiliary , the molecule can be covalently attached to a prochiral substrate. The steric bulk and electronic nature of the pyridylpropanoic acid moiety would then direct the approach of a reagent from a specific face of the molecule, resulting in a diastereoselective reaction. After the desired transformation, the chiral auxiliary can be cleaved and recovered.
As a chiral ligand , this compound can coordinate to a metal center, forming a chiral catalyst. The pyridine nitrogen and the carboxylate oxygen can act as a bidentate ligand, creating a well-defined chiral environment around the metal. This chiral metal complex can then catalyze a variety of asymmetric reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions, with high enantioselectivity. The development of chiral pyridine-derived ligands is a significant area of research in asymmetric catalysis. acs.org
Chiral derivatizing agents are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated or distinguished using standard techniques like chromatography or NMR spectroscopy. The carboxylic acid group of this compound can be activated and reacted with a chiral analyte, such as an amine or alcohol, to form a diastereomeric amide or ester. The distinct signals of these diastereomers in the NMR spectrum would allow for the determination of the enantiomeric excess of the original analyte.
Table 2: Potential Stereoselective Reactions Involving this compound
| Role of the Compound | Type of Reaction | Substrate Class | Expected Outcome |
| Chiral Auxiliary | Aldol Addition | Prochiral enolates | Diastereoselective formation of β-hydroxy carbonyls |
| Chiral Auxiliary | Diels-Alder Reaction | Prochiral dienes or dienophiles | Diastereoselective formation of cyclic compounds |
| Chiral Ligand | Asymmetric Hydrogenation | Prochiral alkenes or ketones | Enantioselective formation of alkanes or alcohols |
| Chiral Ligand | Asymmetric C-C Coupling | Aryl halides and organometallics | Enantioselective formation of biaryls |
| Chiral Derivatizing Agent | Esterification/Amidation | Enantiomeric alcohols/amines | Formation of diastereomers for ee determination |
While the specific utility of this compound in these advanced applications is not yet widely reported, its structural motifs are present in many well-established chiral ligands and auxiliaries. Further research into the synthesis and application of this particular compound could unlock its full potential in the field of organic synthesis. The general importance of preparing chiral pyridine derivatives is well-recognized, particularly in medicinal chemistry. nih.gov
Derivatization and Chemical Transformations of S 2 Pyridin 2 Yl Propanoic Acid
Esterification and Amidation for Structural Diversification
The carboxylic acid moiety of (S)-2-(Pyridin-2-yl)propanoic acid is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for modifying a compound's physicochemical properties, such as solubility, stability, and cell permeability, and for creating libraries of analogs for structure-activity relationship (SAR) studies.
Esterification: The conversion of the carboxylic acid to an ester can be achieved under standard acid-catalyzed conditions (e.g., Fischer esterification with an alcohol in the presence of H₂SO₄) or by using coupling agents. A common route involves the initial conversion of the carboxylic acid to a more reactive acyl chloride or use of an ester intermediate, such as a methyl or butyl ester, which can then be used in further synthetic steps chemicalbook.comchemicalbook.com.
Amidation: The formation of amides from this compound and a primary or secondary amine is typically facilitated by peptide coupling agents. These reagents activate the carboxylic acid, enabling its reaction with the amine under mild conditions that preserve the stereochemical integrity of the chiral center. The synthesis of purine (B94841) conjugates with amino acids, for instance, has been achieved using carbodiimide (B86325) coupling agents, although this can sometimes be accompanied by racemization depending on the substrate nih.gov. The use of agents like 4-(4,6-dimethoxy chemicalbook.comacs.orgtriazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) has been shown to provide nearly quantitative yields for amide bond formation at room temperature researchgate.net.
The table below summarizes common coupling agents used for these transformations.
| Coupling Agent | Abbreviation | Reaction Type | Typical Conditions |
| Dicyclohexylcarbodiimide | DCC | Amidation | Organic solvent (e.g., DCM, DMF) |
| Ethyl(dimethylaminopropyl)carbodiimide | EDC | Amidation | Aqueous or organic solvent |
| Thionyl chloride | SOCl₂ | Esterification/Amidation | Forms acyl chloride intermediate |
| 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM | Amidation | Acetonitrile, room temperature |
Selective Reduction and Oxidation Reactions of the Carboxylic Acid and Pyridine (B92270) Moiety
Selective transformations of either the carboxylic acid or the pyridine ring, while leaving the other intact, are crucial for expanding the synthetic utility of this compound.
Selective Reduction: The carboxylic acid group can be selectively reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, they are generally non-selective libretexts.orglibretexts.orgchemguide.co.uk. A more controlled approach involves first converting the carboxylic acid to an ester, which can then be reduced. For example, the methyl ester of 2-(pyridin-2-yl)propanoic acid has been successfully reduced to (S)-2-(pyridin-2-yl)propan-1-ol using LiAlH₄ in THF with an 84% yield chemicalbook.com. This chiral alcohol is a valuable intermediate for further functionalization . Borane complexes, such as BH₃·THF, are also known to reduce carboxylic acids to primary alcohols and are often considered more electrophilic reducing agents youtube.com. It is important to note that milder reagents like sodium borohydride (B1222165) (NaBH₄) are typically unable to reduce carboxylic acids youtube.com.
Selective Oxidation: The pyridine ring is susceptible to oxidation, most commonly forming a pyridine N-oxide. This transformation is typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid youtube.com. The formation of the N-oxide is a key strategic step, as it alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions that are otherwise difficult to achieve youtube.comnih.gov. Furthermore, the N-oxide can undergo photochemical rearrangement to introduce a hydroxyl group at the C3 position of the pyridine ring acs.org.
Regioselective Functionalization of the Pyridine Ring System
The pyridine ring of this compound can be functionalized at various positions, though the inherent electronic nature of the ring and the presence of the C2-substituent direct the regioselectivity.
The pyridine ring is electron-deficient, making it generally resistant to electrophilic aromatic substitution but more amenable to nucleophilic attack. When functionalization is desired, several strategies can be employed:
Functionalization via N-Oxide: As mentioned, converting the pyridine to its N-oxide activates the ring. This strategy facilitates electrophilic nitration selectively at the C4-position youtube.com. It also allows for halogenation at the C2 or C4 positions using reagents like phosphorus oxychloride youtube.com.
Directed ortho-Metalation: The nitrogen of the pyridine ring can direct metalation to the ortho (C2 and C6) positions. However, since the C2 position is already substituted, this can be used to functionalize the C6 position. More advanced methods involve the use of Grignard reagents to generate an ortho-metalated species from pyridine N-oxides, which can then be trapped with various electrophiles diva-portal.org.
C4-Alkylation: Achieving selective functionalization at the C4 position of pyridines has been a significant challenge. A modern approach involves using a temporary blocking group, such as one derived from maleate, to direct Minisci-type decarboxylative alkylation specifically to the C4 position chemrxiv.orgnih.gov.
Benzylic C-H Functionalization: The methylene (B1212753) C-H bonds on the propanoic acid side chain (alpha to the pyridine ring) can be selectively functionalized. For instance, yttrium-catalyzed C-H alumination of 2-alkylpyridines occurs at the benzylic position, and the resulting organoaluminum species can be oxidized to an alcohol acs.org.
Construction of Chiral Heterocycles Incorporating this compound
The chiral backbone of this compound makes it an excellent starting material for the synthesis of more complex chiral heterocyclic structures researchgate.net. These heterocycles are of significant interest in medicinal chemistry and materials science.
One prominent pathway involves the conversion of the propanoic acid derivative into a ketone, which can then serve as a precursor for α,β-unsaturated ketones (chalcones) via Claisen-Schmidt condensation thepharmajournal.comnih.gov. These pyridyl-substituted chalcones can subsequently undergo cyclization reactions with hydrazine (B178648) hydrate (B1144303) or its derivatives to form chiral pyrazolines, which are five-membered nitrogen-containing heterocycles researchgate.netdergipark.org.tr. The reaction conditions, such as the use of microwave irradiation, can significantly improve reaction times and yields researchgate.net.
The general synthetic sequence is outlined below:
Ketone Formation: Conversion of the carboxylic acid to a ketone (e.g., via reaction with an organolithium reagent).
Chalcone (B49325) Synthesis: Condensation of the resulting pyridyl ketone with an aromatic aldehyde in the presence of a base.
Pyrazoline Formation: Cyclization of the chalcone with hydrazine hydrate, often catalyzed by an acid like acetic acid, to yield the 4,5-dihydro-1H-pyrazole (pyrazoline) ring system nih.govdergipark.org.trelifesciences.org.
This strategy allows the chirality from the original this compound to be incorporated into a new, more complex heterocyclic framework. Other complex heterocyclic systems, such as aziridines, can also be synthesized using chiral precursors, highlighting the broad utility of such building blocks in asymmetric synthesis researchgate.netrsc.org.
Formation of Chiral Metal Complexes and Organometallic Species
This compound and its derivatives are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. The pyridine nitrogen and a second donor atom, typically derived from the propanoic acid side chain, can chelate to a metal center, creating a chiral environment that can induce stereoselectivity in chemical reactions.
A prominent class of ligands derived from this scaffold are pyridine-oxazolines (PyOx). These are N,N-bidentate ligands that have found widespread application in asymmetric catalysis researchgate.net. The synthesis of a PyOx ligand typically involves the amidation of the carboxylic acid with a chiral amino alcohol, followed by cyclization to form the oxazoline (B21484) ring. For example, (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) is a highly effective ligand synthesized from picolinic acid derivatives researchgate.net. This compound provides a direct route to analogous chiral ligands.
Another important class of ligands are 2,2'-bipyridines, which are privileged scaffolds for creating photofunctional transition-metal complexes rsc.org. Derivatives of this compound can be incorporated into more complex bipyridine structures, where the inherent chirality can influence the properties of the resulting metal complexes. These chiral complexes, often involving metals like iridium or nickel, have applications in luminescent materials and visible-light-driven catalysis rsc.org.
The ability to form these well-defined chiral metal complexes underscores the importance of this compound as a foundational molecule for developing new asymmetric catalysts and functional organometallic materials.
Advanced Spectroscopic and Chiroptical Characterization Methodologies for S 2 Pyridin 2 Yl Propanoic Acid and Its Derivatives
Chiral Chromatography for Enantiomeric Purity Assessment (e.g., HPLC, GC with Chiral Columns)
Chiral chromatography is a cornerstone for separating enantiomers and quantifying the enantiomeric purity of chiral compounds. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is a widely used technique for the enantiomeric separation of profens and related compounds. For instance, the direct enantiomeric resolution of the herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (CMPP) was successfully demonstrated using an Enantiopac (α1-acid glycoprotein) chiral HPLC column. nih.gov Similarly, various amide derivatives of CMPP were separated on a chiral "Ionic Pirkle" column. nih.gov The development of a simple and accurate normal phase chiral HPLC method was also reported for evaluating the enantiomeric purity of β-amino-β-(4-bromophenyl) propionic acid using a (R,R) Whelk-01 chiral HPLC column. tsijournals.com
For the analysis of (S)-2-(Pyridin-2-yl)propanoic acid, a typical HPLC method would involve a chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak® AD-H) or a Pirkle-type column. mdpi.comresearchgate.net The mobile phase often consists of a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol (B130326) or ethanol, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape and resolution. tsijournals.comresearchgate.net
Gas Chromatography (GC):
Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz For non-volatile compounds like this compound, derivatization is often necessary to increase volatility. sigmaaldrich.com This typically involves esterification of the carboxylic acid group and acylation of the amino group (if present). sigmaaldrich.com Cyclodextrin-based chiral stationary phases are commonly used in capillary GC for such separations. gcms.cz
Table 1: Exemplary Chiral HPLC and GC Conditions for the Analysis of Chiral Carboxylic Acids
| Parameter | Chiral HPLC | Chiral GC |
| Column | Chiralpak® AD-H (amylose derivative) | Astec CHIRALDEX® G-TA (trifluoroacetyl derivatized cyclodextrin) |
| Mobile Phase/Carrier Gas | n-Hexane:Isopropanol (90:10 v/v) with 0.1% TFA | Helium |
| Flow Rate/Pressure | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 100 °C (isothermal) |
| Detection | UV at 254 nm | Flame Ionization Detector (FID) |
| Derivatization | Not typically required | Required (e.g., esterification then acylation) |
High-Resolution NMR Spectroscopy for Stereochemical Elucidation and Conformational Analysis (e.g., 2D NMR, Chiral Shift Reagents)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and conformational preferences of molecules in solution.
2D NMR Techniques:
Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about the spatial proximity of atoms within a molecule. By analyzing cross-peaks in a NOESY spectrum, it is possible to deduce the relative orientation of different parts of the molecule and thus its preferred conformation. mdpi.com For this compound, NOESY can be used to determine the rotational conformation around the C-C bond connecting the chiral center and the pyridine (B92270) ring.
Chiral Shift Reagents:
Chiral shift reagents are paramagnetic lanthanide complexes that can be added to an NMR sample to induce chemical shift differences between the signals of enantiomers. fiveable.mechemistnotes.com These reagents form diastereomeric complexes with the enantiomers, leading to the separation of otherwise overlapping signals in the NMR spectrum. fiveable.mechemistnotes.com This allows for the determination of enantiomeric purity directly from the integrated areas of the separated peaks. libretexts.org For this compound, a common chiral shift reagent would be a complex of europium, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)). chemistnotes.com
Table 2: Application of NMR Techniques for the Analysis of this compound
| NMR Technique | Information Obtained |
| ¹H NMR | Basic structural information, chemical environment of protons. |
| ¹³C NMR | Information on the carbon skeleton. |
| COSY | Correlation between coupled protons, identifying spin systems. |
| HSQC | Correlation between protons and directly attached carbons. |
| HMBC | Correlation between protons and carbons over two or three bonds. |
| NOESY | Spatial proximity of protons, used for conformational analysis. mdpi.com |
| ¹H NMR with Chiral Shift Reagents | Determination of enantiomeric purity. libretexts.org |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com This technique is particularly useful for determining the absolute configuration of enantiomers. mtoz-biolabs.comnih.gov The resulting CD spectrum is a plot of this differential absorption versus wavelength and is unique for each enantiomer, with the spectra of two enantiomers being mirror images of each other. nih.gov
By comparing the experimental CD spectrum of this compound with spectra predicted by quantum chemical calculations, its absolute configuration can be confirmed. vt.edu The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry of the molecule. nih.gov
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) Studies
Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical techniques that provide information about the stereochemistry of chiral molecules based on their vibrational transitions.
Vibrational Circular Dichroism (VCD):
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. bruker.com VCD is highly sensitive to the three-dimensional arrangement of atoms and can provide detailed conformational information in solution. ru.nl By comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration of a chiral molecule can be unambiguously determined. bruker.comru.nl
Raman Optical Activity (ROA):
ROA measures the small difference in the intensity of Raman scattered light from a chiral molecule using right and left circularly polarized incident light. bio-structure.com ROA is particularly advantageous for studying molecules in aqueous solution, as the ROA signal from water is negligible. glycomip.org Like VCD, ROA is a powerful tool for determining absolute configuration and studying molecular conformation. bio-structure.comglycomip.org The combination of Raman and ROA spectra provides detailed information about local environments and secondary and tertiary structures. nih.gov
X-ray Crystallography for Solid-State Stereochemical Analysis of Derivatives
X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, revealing the precise arrangement of atoms in the crystal lattice.
For this compound, obtaining suitable single crystals of the acid itself can be challenging. However, derivatization to form salts or complexes with other molecules can facilitate crystallization. The resulting crystal structure provides unambiguous proof of the absolute configuration and detailed information about the conformation of the molecule in the solid state, including bond lengths, bond angles, and torsional angles.
Computational Chemistry and Theoretical Investigations of S 2 Pyridin 2 Yl Propanoic Acid
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of (S)-2-(Pyridin-2-yl)propanoic acid are crucial for its chemical and biological activity. Conformational analysis aims to identify the stable low-energy conformations of the molecule. For a molecule with rotatable bonds, such as the one connecting the pyridine (B92270) ring and the propanoic acid moiety, multiple conformers can exist.
Theoretical studies on related molecules, such as pyridin-2-yl oxyacetic acid, have employed Density Functional Theory (DFT) methods, like the B3LYP level of theory, to perform conformational analysis and identify the most stable conformers. researchgate.net A similar approach for this compound would involve a systematic scan of the potential energy surface by rotating the key dihedral angles. The resulting geometries would then be optimized to find the local and global energy minima. For thiosemicarbazone derivatives, a combination of 2D NMR spectroscopy and DFT calculations has been successfully used to determine the most stable conformations in solution. mdpi.com
Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological receptor. MD simulations model the movement of atoms over time, governed by a force field that describes the interatomic interactions. Such simulations can reveal the accessible conformations, the flexibility of the molecule, and the nature of its interactions with surrounding molecules. For instance, MD simulations have been used to study the structural dynamics of complex biological systems like the pyruvate (B1213749) kinase enzyme. nih.gov
A hypothetical conformational analysis of this compound would likely identify conformers differing in the orientation of the carboxylic acid group relative to the pyridine ring. The stability of these conformers would be influenced by intramolecular hydrogen bonding and steric interactions.
Table 1: Hypothetical Low-Energy Conformers of this compound
| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
|---|---|---|---|
| A | ~0° | 0.0 | Potential H-bond between pyridine N and carboxylic H |
| B | ~180° | 1.2 | Sterically favored, extended conformation |
| C | ~90° | 2.5 | Intermediate energy conformation |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the electronic properties and chemical reactivity of this compound. Methods like DFT can be used to calculate various molecular properties that provide a detailed picture of its electronic structure.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For related pyridine carboxylic acid derivatives, HOMO-LUMO analysis has been used to assess their stability. researchgate.net
Natural Bond Orbital (NBO) analysis can provide further details about the electronic structure, such as charge distribution, hybridization, and intramolecular interactions like charge delocalization. researchgate.netnih.gov This analysis can help in understanding the stability arising from electron delocalization between the pyridine ring and the carboxylic acid group.
Reactivity descriptors, such as the Fukui function and the Molecular Electrostatic Potential (MEP), can be calculated to predict the reactive sites of the molecule. The Fukui function indicates the regions of a molecule that are most susceptible to nucleophilic or electrophilic attack. The MEP map provides a visual representation of the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are prone to electrophilic and nucleophilic attack, respectively. researchgate.net For 2,3-Pyrazinedicarboxylic acid, MEP analysis has been used to identify the sites of chemical reactivity. nih.gov
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | ~3.5 D | Polarity and intermolecular interactions |
Prediction of Spectroscopic and Chiroptical Properties
Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.
Vibrational spectra, such as Infrared (IR) and Raman spectra, can be calculated using DFT. The calculated frequencies and intensities can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. researchgate.netnih.gov Potential energy distribution (PED) analysis can be used to make detailed assignments of the vibrational bands. nih.gov
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov The predicted chemical shifts, when compared to experimental spectra, can help in the structural elucidation of the molecule. For simple molecules like propanoic acid and 2-methylpropanoic acid, the interpretation of ¹H NMR spectra, including chemical shifts and spin-spin coupling, is well-established and can serve as a basis for predicting the spectrum of this compound. docbrown.infodocbrown.info
As this compound is a chiral molecule, the prediction of its chiroptical properties, such as the electronic circular dichroism (ECD) spectrum, is of great importance. Time-dependent DFT (TD-DFT) calculations can be used to simulate the ECD spectrum, which provides information about the absolute configuration of the chiral center. The comparison of the calculated ECD spectrum with the experimental one is a reliable method for assigning the absolute configuration of chiral molecules. The chiroptical properties of chiral drugs and their interactions with proteins have been studied using circular dichroism. rsc.org
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
|---|---|
| IR Spectroscopy | C=O stretch (~1700-1730 cm⁻¹), O-H stretch (~2500-3300 cm⁻¹), Pyridine ring vibrations (~1400-1600 cm⁻¹) |
| ¹H NMR Spectroscopy | Signals for pyridine protons, methine proton (CH), and methyl protons (CH₃) with characteristic chemical shifts and splitting patterns. |
| ¹³C NMR Spectroscopy | Signals for carboxylic carbon, pyridine carbons, methine carbon, and methyl carbon. |
| Electronic Circular Dichroism | Characteristic Cotton effects corresponding to the electronic transitions of the pyridine and carboxyl chromophores. |
Elucidation of Reaction Mechanisms in Asymmetric Synthesis
Computational chemistry plays a crucial role in understanding the mechanisms of asymmetric synthesis, which are used to produce enantiomerically pure compounds like this compound. chiralpedia.com By modeling the reaction pathways, it is possible to understand the origin of stereoselectivity.
For the synthesis of related pyridin-2-yl ureas, DFT computational studies have been used to support plausible reaction mechanisms. rsc.org Such studies typically involve locating the transition state structures for the different possible reaction pathways leading to the (S) and (R) enantiomers. The energy barriers associated with these transition states are then calculated. A lower energy barrier for the pathway leading to the (S)-enantiomer would explain the observed stereoselectivity.
In the context of synthesizing this compound, computational studies could be employed to investigate various asymmetric catalytic methods. mdpi.com For example, if a chiral catalyst is used, modeling the catalyst-substrate complex can reveal the key interactions that favor the formation of the (S)-product. Challenges in asymmetric synthesis, such as the requirement for bidentate chelation in certain reactions involving pyridine imines, can also be rationalized through computational modeling. nih.gov The use of chiral auxiliaries in asymmetric synthesis can also be guided by computational analysis to predict the stereochemical outcome. mdpi.com
Molecular Modeling of Chiral Recognition and Interactions (e.g., ligand-receptor binding mechanisms)
Molecular modeling is a powerful tool for studying how this compound is recognized by other chiral molecules, such as receptors in a biological system or a chiral stationary phase in chromatography.
Molecular docking is a common technique used to predict the binding mode of a ligand to a receptor. nih.govnih.gov In a typical docking study, the this compound molecule would be placed in the binding site of a target protein, and various conformations and orientations would be sampled to find the most favorable binding pose. The binding affinity can be estimated using a scoring function. Such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that are responsible for the binding. nih.govmdpi.com
The mechanism of chiral recognition can be investigated by docking both the (S) and (R) enantiomers into the chiral binding site of a receptor. A higher predicted binding affinity for the (S)-enantiomer would provide a molecular basis for the observed chiral recognition. The principles of chiral recognition have been studied for structurally similar 2-aryloxypropionic acids with chiral stationary phases. nih.gov
The architecture of a ligand can significantly influence its binding mechanism to a receptor. ualberta.ca Molecular modeling can help in designing derivatives of this compound with improved binding affinities or specific interaction profiles.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridin-2-yl oxyacetic acid |
| 2,3-Pyrazinedicarboxylic acid |
| Propanoic acid |
| 2-Methylpropanoic acid |
| Pyridin-2-yl ureas |
| 2-(2-Pyridyl)aziridines |
| 2-Aryloxypropionic acids |
Mechanistic Investigations in Biological and Bio Inspired Contexts
Molecular Interactions with Biological Receptors and Enzymes
The interaction of any small molecule with biological receptors and enzymes is governed by its three-dimensional structure, electronic properties, and the complementary nature of the binding site. For (S)-2-(Pyridin-2-yl)propanoic acid, the key structural features include the pyridine (B92270) nitrogen, which can act as a hydrogen bond acceptor, the carboxylic acid group, which is typically ionized at physiological pH and can form salt bridges or hydrogen bonds, and the chiral center, which dictates a specific spatial arrangement of these groups.
While direct studies on this compound are not widely reported, research on other pyridine-containing molecules offers insights. For instance, pyridine moieties are known to coordinate with the heme iron in the active site of cytochrome P450 enzymes. However, steric hindrance can prevent such interactions. A study on pyridine-containing substrate analogs for human cytochrome P450 8B1 (CYP8B1) demonstrated that a tryptophan residue (Trp281) located above the heme can restrict access of the pyridine nitrogen to the iron, forcing the ligand into a different orientation within the active site or an access channel. This highlights that the specific topology of a binding site is a critical determinant of how a pyridine-containing molecule will be recognized.
Table 1: Potential Molecular Interactions of this compound with Biological Targets
| Functional Group | Potential Interaction Type | Potential Biological Counterpart |
| Pyridine Nitrogen | Hydrogen Bond Acceptor, Metal Coordination | Amino acid residues (e.g., Ser, Thr, Asn, Gln), Heme iron in enzymes |
| Carboxylic Acid | Ionic Bonding (Salt Bridge), Hydrogen Bond Donor/Acceptor | Basic amino acid residues (e.g., Lys, Arg), Metal ions |
| Aromatic Ring | π-π Stacking, Hydrophobic Interactions | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
| Chiral Center | Stereospecific Interactions | Chiral pockets in receptor binding sites or enzyme active sites |
Enantioselective Recognition Processes within Biological Systems
Biological systems are inherently chiral, and thus, the two enantiomers of a chiral drug or xenobiotic can exhibit significantly different pharmacological and toxicological profiles. This enantioselectivity arises from the differential interactions of the enantiomers with chiral biological macromolecules such as proteins (receptors, enzymes, transporters) and nucleic acids.
For this compound, its specific three-dimensional arrangement will be critical for how it is recognized. While specific data is lacking for this compound, the principle of enantioselective recognition is well-established. For example, the differential binding of enantiomers can result in one being a potent agonist while the other is inactive or even an antagonist. This specificity is determined by the ability of the binding site to form multiple, spatially distinct interactions with the ligand. The precise fit of the (S)-enantiomer into a chiral binding pocket would be a prerequisite for any specific biological activity.
Biochemical Pathway Interrogation Using this compound as a Probe
The use of small molecules as probes to interrogate biochemical pathways is a fundamental tool in chemical biology. Such probes can be designed to inhibit a specific enzyme, block a particular receptor, or act as a substrate for a metabolic pathway, thereby allowing researchers to study the consequences of that perturbation.
Given the lack of specific research on this compound as a biochemical probe, its potential utility can only be hypothesized based on its structure. If this compound were found to be a selective inhibitor of a particular enzyme, it could be used to elucidate the role of that enzyme in a signaling or metabolic cascade. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are propanoic acid derivatives that inhibit cyclooxygenase (COX) enzymes. While there is no evidence to suggest that this compound is a COX inhibitor, this illustrates how a propanoic acid moiety can be a key pharmacophore for targeting a specific enzyme family.
Biotransformation and Stereoselective Metabolism Studies
Biotransformation is the process by which living organisms modify chemical compounds, typically through enzymatic reactions. These processes, often occurring in the liver, are crucial for the detoxification and elimination of foreign compounds (xenobiotics). The metabolism of a chiral compound can be stereoselective, meaning that one enantiomer is metabolized at a different rate or via a different pathway than the other.
The metabolism of pyridine-containing compounds has been studied in various organisms. Generally, the pyridine ring is relatively resistant to degradation but can be hydroxylated by cytochrome P450 enzymes. The position of hydroxylation is influenced by the substituents on the ring. The propanoic acid side chain of this compound could also be subject to metabolic reactions, such as conjugation with glucuronic acid or amino acids, which would increase its water solubility and facilitate excretion.
Stereoselectivity in metabolism is a common phenomenon. For example, studies on the chiral anticancer drug ifosfamide (B1674421) have shown that the R- and S-enantiomers are metabolized at different rates by different cytochrome P450 isoforms, leading to different efficacy and toxicity profiles. It is plausible that the metabolism of 2-(Pyridin-2-yl)propanoic acid would also be stereoselective, with the (S)-enantiomer potentially being a preferred or poorer substrate for certain metabolic enzymes compared to its (R)-counterpart.
Table 2: Plausible Metabolic Pathways for Pyridine-Containing Compounds
| Metabolic Reaction | Enzyme Family | Potential Metabolite |
| Aromatic Hydroxylation | Cytochrome P450 | Hydroxypyridine derivative |
| N-Oxidation | Cytochrome P450, Flavin-containing monooxygenases | Pyridine-N-oxide derivative |
| Side-chain Oxidation | Cytochrome P450 | Hydroxylated propanoic acid derivative |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronide conjugate of the carboxylic acid |
| Amino Acid Conjugation | Acyl-CoA synthetases, Acyl-CoA:amino acid N-acyltransferases | Amino acid conjugate (e.g., with glycine) |
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Enantioselective Synthesis Routes
The biological and catalytic functions of chiral molecules are often enantiomer-specific, making access to enantiomerically pure forms, such as (S)-2-(Pyridin-2-yl)propanoic acid, a critical goal. While general strategies for synthesizing 2-arylpropanoic acids and chiral pyridines are established, future research must focus on developing novel and sustainable methods tailored to this specific target. scielo.brresearchgate.net
Current synthetic approaches for analogous compounds often rely on multi-step processes that may not align with modern green chemistry principles. researchgate.net Future paradigms will likely incorporate strategies that reduce waste, minimize the use of hazardous reagents, and improve atom economy. Research is anticipated to move towards:
Biocatalysis: Employing enzymes, such as lipases, which have been successfully used for the enantiospecific hydrolysis of racemic esters of related profens, could provide a highly selective and environmentally benign route to the (S)-enantiomer. researchgate.net
Asymmetric Hydrogenation: Transition metal-catalyzed asymmetric hydrogenation of a suitable prochiral precursor remains a powerful and widely used method for creating chiral centers. acs.org The development of new, highly efficient chiral phosphine (B1218219) ligands or other ligand classes will be crucial for achieving high enantioselectivity. acs.orgoup.com
Green Solvents and Conditions: The exploration of sustainable solvents like glycerol, which has been shown to be effective for synthesizing related heterocyclic compounds without a catalyst at ambient temperature, presents a promising avenue for reducing the environmental impact of synthesis. mdpi.comresearchgate.net
One-Pot Syntheses: Designing cascade reactions or one-pot multi-component reactions (MCRs) can significantly improve efficiency by reducing the number of intermediate purification steps. nih.gov
A concise synthesis for a related compound, (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid, was achieved from L-aspartic acid, demonstrating a strategy of using the chiral pool to access specific enantiomers of pyridine-containing amino acids. scielo.br Adapting such chemoselective strategies represents a viable future direction.
Expansion of Applications in Catalysis and Advanced Materials Science
The bifunctional nature of this compound, with its Lewis basic pyridine (B92270) nitrogen and Brønsted acidic carboxylic acid, makes it a highly attractive ligand for catalysis and a versatile building block for advanced materials.
In Catalysis: Pyridine-carboxylic acids and their derivatives are known to be effective in various catalytic systems. Research has shown that simple pyridine-2-carboxylic acid can act as a potent catalyst, sometimes forming in situ from the decomposition of more complex pyridyl-based ligands in manganese-catalyzed oxidation reactions. researchgate.netrsc.orgrug.nl This finding suggests that this compound could itself be a primary catalytic species or a precursor to one. Future research will likely expand its use as a chiral ligand in:
Asymmetric Oxidation: Leveraging the compound as a ligand for metals like manganese to catalyze stereoselective oxidation of alkenes and alcohols. researchgate.netrsc.org
Organocatalysis: Pyridine-2-carboxylic acid has been successfully used as a metal-free organocatalyst for multi-component reactions, an area where the chiral variant could introduce enantioselectivity. nih.gov
In Advanced Materials Science: The rigid structure and defined coordination vectors of pyridine derivatives make them ideal components for constructing ordered functional materials like Metal-Organic Frameworks (MOFs). nih.govrsc.org The incorporation of this compound into MOFs could lead to novel materials with unique properties:
Chiral MOFs: The enantiopure nature of the ligand can be used to build homochiral MOFs, which have applications in enantioselective separations, sensing, and asymmetric catalysis.
Functional MOFs: Pyridine derivatives have been confined within MOF hosts to create photoinduced electron-transfer systems. nih.govacs.org The electronic properties of the pyridyl group in the target molecule could be harnessed for similar applications. Furthermore, pyridinium-functionalized MOFs have been designed as bifunctional catalysts for CO2 fixation, highlighting a potential application pathway after simple modification of the pyridine nitrogen. acs.org
2D Materials: Pyridine has been shown to induce structural reconfiguration in MOFs, transforming 3D structures into ultrathin 2D materials that exhibit enhanced performance in applications like the oxygen evolution reaction (OER). rsc.org
| System Type | Related Compound Used | Metal/Conditions | Potential Application | Reference |
|---|---|---|---|---|
| Homogeneous Catalysis | Pyridine-2-carboxylic acid | Manganese (Mn) / H₂O₂ | Oxidation of alkenes and alcohols | researchgate.netrsc.org |
| Organocatalysis | Pyridine-2-carboxylic acid | Metal-free | Multi-component synthesis of quinolinones | nih.gov |
| Materials Science (MOF) | Pyridine derivatives | Magnesium (Mg) | Photoinduced electron-transfer | nih.govacs.org |
| Materials Science (MOF) | Pyridine-3,5-dicarboxylic acid | Cd, Zn, Co, Cu | Structural diversity in new MOFs | rsc.org |
| Materials Science (MOF) | Pyridinium-functionalized ligands | Zirconium (Zr) | Bifunctional catalysis (CO₂ fixation) | acs.org |
Integration with Artificial Intelligence and Machine Learning for Molecular Design
Accelerated Catalyst Discovery: Designing effective chiral ligands for asymmetric catalysis is a significant challenge. ML models, including neural networks, can be trained on existing reaction data to predict the enantioselectivity and activity of catalysts based on ligand structure. chemistryworld.comnih.gov This allows for the in silico screening of numerous derivatives of this compound to identify candidates with superior performance before committing to their synthesis.
Reaction Optimization and Prediction: AI-driven models can predict reaction yields under various conditions, facilitating more resource-efficient synthesis. acs.org This is particularly valuable for optimizing the complex, multi-variable systems often found in enantioselective synthesis and catalysis.
De Novo Design of Materials: Generative AI models can design novel molecules and materials with desired properties. By providing the this compound scaffold as a starting point, these models could generate new MOF structures or functional polymers with optimized characteristics for specific applications, such as gas separation or catalysis.
Interpretability and Mechanistic Insight: Advanced ML frameworks now incorporate tools for interpretability, helping researchers understand the complex relationships between a molecule's structure and its function. elsevierpure.com This can provide valuable insights into why a particular catalyst is effective or how a material functions at a molecular level.
| AI/ML Application Area | Objective | Potential Impact | Reference |
|---|---|---|---|
| Predictive Modeling | Forecast catalytic activity and enantioselectivity of new ligands. | Reduces trial-and-error synthesis; accelerates catalyst optimization. | nih.govchemistryviews.org |
| Reaction Optimization | Predict reaction yields under diverse conditions (solvents, temperatures). | Enhances resource efficiency and speeds up development of synthesis routes. | acs.org |
| Generative Design | Design novel chiral ligands or MOF structures with target properties. | Explores new chemical space for high-performance materials and catalysts. | frontiersin.org |
| Chiral Nanostructure Design | Use reinforcement learning to design nanophotonics for chiral detection. | Could lead to new methods for analyzing the enantiopurity of the compound. |
Interdisciplinary Research at the Interface of Chemistry and Biology (Mechanistic Focus)
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs, while the 2-arylpropanoic acid motif is the hallmark of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.govnih.gov This structural overlap positions this compound as a compound of high interest for biological investigation, particularly concerning its mechanism of action as a potential enzyme inhibitor.
Future research at the chemistry-biology interface will focus on elucidating the specific molecular interactions between this compound and biological targets. Pyridine carboxylic acid derivatives are known to inhibit a wide array of enzymes, and their mechanism often involves the pyridine nitrogen and carboxylate group forming key hydrogen bonds or coordinating with metal ions in the enzyme's active site. nih.gov
Potential areas for mechanistic investigation include:
Enzyme Inhibition Studies: Systematic screening against various enzyme classes is warranted. Based on its structure, potential targets include cyclooxygenases (COX-1/COX-2), various kinases, urease, and matrix metalloproteinases (MMPs). nih.govnih.govmdpi.comnih.gov Kinetic studies can determine the mode of inhibition (e.g., competitive, non-competitive) and provide clues about the binding mechanism. mdpi.com
Structural Biology: Co-crystallization of this compound with target enzymes followed by X-ray diffraction analysis would provide atomic-level details of the binding mode, revealing the specific interactions that drive its inhibitory activity.
Ion Channel Modulation: Pyridine derivatives have been developed as potent and selective antagonists for ion channels like the Transient Receptor Potential Vanilloid 3 (TRPV3), which is implicated in pain and inflammation. nih.gov Mechanistic studies could explore if this compound interacts with such channels.
Neuroactive Potential: Given that some pyridine-containing amino acids are neuroactive and fused pyridine analogues have been designed as BACE1 inhibitors for Alzheimer's disease, exploring neurological targets is another promising direction. scielo.bracs.org
| Enzyme/Target Class | Therapeutic Relevance | Known Pyridine-Based Inhibitors | Reference |
|---|---|---|---|
| Kinases (e.g., FMS, ALK, VEGFR2) | Cancer, Inflammation | Pyrazolo[3,4-b]pyridines, Pyrrolo[3,2-c]pyridines | researchgate.netnih.gov |
| Cyclooxygenases (COX-1/COX-2) | Inflammation, Pain | Nicotinic acid derivatives (Niflumic acid) | nih.gov |
| Urease | Bacterial Infections (e.g., H. pylori) | Pyridine carbothioamides | mdpi.com |
| β-Secretase (BACE1) | Alzheimer's Disease | Fused pyridine analogues | acs.org |
| TRP Ion Channels (e.g., TRPV3) | Pain, Skin Disorders | (Pyridin-2-yl)methanol derivatives | nih.gov |
| Aldose Reductase (AR) | Diabetic Complications | Pyrrolo[3,4-c]pyridine carboxylic acids | nih.gov |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing enantiopure (S)-2-(Pyridin-2-yl)propanoic acid, and how can stereochemical purity be validated?
- Methodological Answer : Enantiopure synthesis typically employs chiral auxiliaries or asymmetric catalysis. For example, L-alanine ester salts can be reacted with pyridine derivatives under controlled pH and temperature to favor the (S)-enantiomer . Stereochemical validation requires chiral HPLC (e.g., using a Chiralpak® column) or polarimetry. X-ray crystallography of intermediates (e.g., diastereomeric salts) can confirm absolute configuration .
Q. How does the pyridine moiety in this compound influence its physicochemical properties compared to natural amino acids?
- Methodological Answer : The pyridine ring introduces aromaticity and basicity, altering solubility and hydrogen-bonding capacity. Computational tools like COSMO-RS predict logP values to assess lipophilicity. Experimentally, titration (e.g., pKa determination via potentiometry) quantifies basicity differences relative to phenylalanine or tyrosine .
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR : H/C NMR identifies proton environments (e.g., pyridine ring protons at δ 8.5–7.5 ppm) and confirms regiochemistry.
- FT-IR : Carboxylic acid (1700–1720 cm) and pyridine ring (1600–1580 cm) stretches validate functional groups.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can kinetic studies elucidate the oxidation mechanisms of this compound derivatives in catalytic systems?
- Methodological Answer : Rate laws are derived by varying reactant concentrations (e.g., [DCPFC] or [ASPA]) under pseudo-first-order conditions. For example, the oxidation by 2,6-dicarboxypyridinium fluoro chromate (DCPFC) involves a rate-determining step where a ternary complex (oxidant-catalyst-substrate) dissociates. Stopped-flow spectroscopy monitors intermediate formation, while Arrhenius plots (308–328 K) determine activation parameters (ΔH‡, ΔS‡) .
Q. What computational approaches are used to predict the binding affinity of this compound to biological targets like FFAR1?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) model interactions with FFAR1’s active site. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. Comparative studies with GW9508 (a known agonist) validate binding modes via RMSD analysis of ligand-receptor trajectories .
Q. How do solvent dielectric constants and pH affect the reaction kinetics of this compound in oxidation reactions?
- Methodological Answer : Reactions in mixed solvents (e.g., water/methanolic acid) reveal dielectric effects: higher polarity stabilizes charged intermediates, accelerating rates. pH-dependent studies (pH 2–7) use buffered solutions to isolate protonation states. For instance, acidic media (pH < 4) protonate the pyridine nitrogen, altering electron-withdrawing effects and reaction pathways .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Structural Reanalysis : X-ray crystallography or 2D-NMR (NOESY) confirms stereochemical assignments.
- Assay Standardization : Compare IC values under identical conditions (e.g., ATP concentration in kinase assays).
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to identify outliers or batch-specific impurities .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
